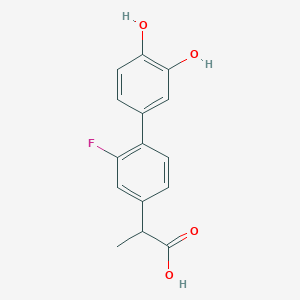

![molecular formula C16H16O3 B133823 2-[2-(4-甲氧基苯基)乙基]苯甲酸 CAS No. 14525-71-4](/img/structure/B133823.png)

2-[2-(4-甲氧基苯基)乙基]苯甲酸

描述

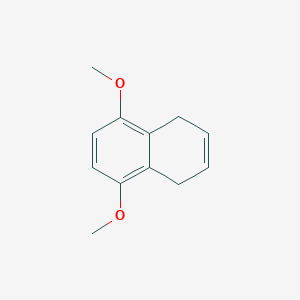

The compound of interest, 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, is a chemical structure that is related to various benzoic acid derivatives. These derivatives have been extensively studied due to their potential applications in various fields, including pharmaceuticals and materials science. The methoxy group and the phenyl ring in the compound suggest that it may have interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves spectroscopic techniques and demonstrates the complexity of synthesizing azo-benzoic acids . Another related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was synthesized through a condensation reaction, showcasing the diverse synthetic routes available for such compounds . Additionally, the synthesis of 2-hydroxy-4-methyl benzoic acid , 2-methoxy-4-(methylsulfanyl)benzoic acid , and 4-amino-2-methoxy-5-ethylthio benzoic acid further illustrate the variety of methods and conditions that can be employed to create benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of a 2-methoxy-benzoic acid derivative, revealing insights into bond lengths and the impact of substituents on the benzoic acid core . Density functional theory (DFT) methods were employed to optimize molecular structures and geometries, providing a theoretical understanding of the molecular conformation .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the substituents on the phenyl ring. For example, the molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes fragmentation and rearrangement under electron impact, indicating the potential for complex reaction pathways . The synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester also highlights the reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The presence of methoxy and other substituents can influence properties such as solubility, melting point, and reactivity. Spectroscopic methods, including NMR, UV-VIS, and IR, are commonly used to characterize these properties . The crystal structure analysis provides additional information on the solid-state properties of these compounds .

科学研究应用

Lignin Acidolysis and Organic Synthesis

木质素模型化合物的研究,包括与2-[2-(4-甲氧基苯基)乙基]苯甲酸相关的化合物,可以揭示酸解过程中β-O-4键裂解的机制。这项研究对于理解木质素的结构修饰和降解至关重要,这是生物质转化和增值过程中的关键步骤。横山(2015年)的研究突出了γ-羟甲基基团在木质素模型化合物的酸解中的重要性,揭示了可能有助于开发更高效生物质转化技术的复杂机制(Yokoyama, 2015)。

抗癌和抗炎潜力

与2-[2-(4-甲氧基苯基)乙基]苯甲酸结构相关的化合物显示出有希望的抗癌和抗炎特性。类似化合物的合成和应用已被探索,以作为现有药物的更安全替代品。一种新的水杨酸衍生物,突出了化学修饰在药物开发中的重要性,已被评估其COX-2特异性、毒性概况和作为新药候选物的潜力(Tjahjono et al., 2022)。

环境和健康影响

苯甲酸,与2-[2-(4-甲氧基苯基)乙基]苯甲酸密切相关的化合物,在食品和饲料中被广泛用作防腐剂。研究表明其在改善肠道功能方面的作用,可能源自其促进消化、吸收和屏障功能。这突出了苯甲酸及其衍生物在促进肠道健康方面的潜在健康益处和作用机制(Mao et al., 2019)。

大气反应性和环境科学

与2-[2-(4-甲氧基苯基)乙基]苯甲酸结构相关的甲氧基酚的大气反应性已被广泛审查,重点关注它们在气相、颗粒相和水相反应中的反应。这项研究对于理解这些化合物的环境命运以及它们对二次有机气溶胶形成的贡献至关重要。这些见解对于评估生物质燃烧及相关活动对环境的影响至关重要(Liu et al., 2022)。

安全和危害

属性

IUPAC Name |

2-[2-(4-methoxyphenyl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16(17)18/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUQPOIETBSISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649836 | |

| Record name | 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | |

CAS RN |

14525-71-4 | |

| Record name | 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。